Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate
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Overview
Description
Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . It is a member of the diazinane family, characterized by a six-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate typically involves the reaction of tert-butylamine with a suitable carbonyl compound under controlled conditions. One common method involves the use of tert-butyl isocyanate and a ketone in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazinane derivatives.
Scientific Research Applications
Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- N-Boc-4-piperidone
- Tert-butyl 4-oxo-1-piperidinecarboxylate
Uniqueness
Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate is unique due to its specific structural features, including the presence of two tert-butyl groups and a diazinane ring. These characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)10-14-9(16)7-8-15(10)11(17)18-13(4,5)6/h10H,7-8H2,1-6H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNAHFBIATZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NC(=O)CCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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